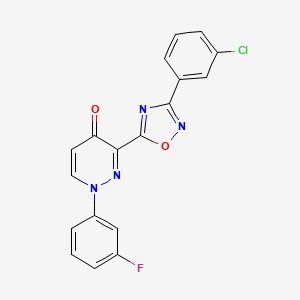![molecular formula C16H20N2O7 B2563346 dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate CAS No. 1013753-93-9](/img/structure/B2563346.png)
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate, also known as MDMA, is a synthetic compound that belongs to the class of phenethylamines. MDMA is a psychoactive drug that has been widely used as a recreational drug due to its euphoric effects. However, in recent years, MDMA has gained attention in the scientific community due to its potential therapeutic benefits.
作用機序
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate works by increasing the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This leads to increased feelings of euphoria, empathy, and sociability. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. In high doses, dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate can lead to dehydration, hyperthermia, and other serious health complications.
実験室実験の利点と制限
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for studying the neural mechanisms underlying social behavior and emotional processing. However, the complex synthesis process and potential health risks associated with dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate use limit its use in research.
将来の方向性
For research on dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate include exploring its potential use in the treatment of other mental health conditions and developing safer synthesis methods.
合成法
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with sodium borohydride to produce dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate. The synthesis of dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has been studied for its potential therapeutic benefits in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health outcomes in clinical trials. dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has also been studied for its potential use in couples therapy and end-of-life care.
特性
IUPAC Name |
dimethyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-22-14(19)6-4-11(15(20)23-2)18-16(21)17-8-10-3-5-12-13(7-10)25-9-24-12/h3,5,7,11H,4,6,8-9H2,1-2H3,(H2,17,18,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTYLHLIHPDRAL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

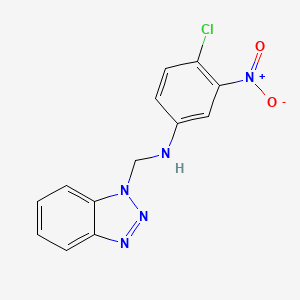
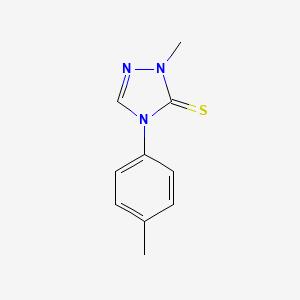

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)


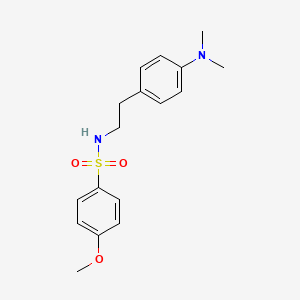

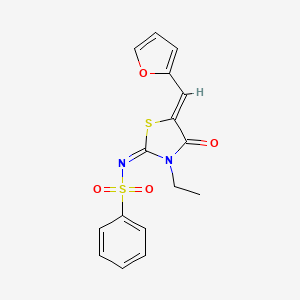
![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)
